molecular formula C9H8N2O3 B2953506 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 264606-31-7

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B2953506
CAS RN: 264606-31-7
M. Wt: 192.174
InChI Key: OEHCYRZYVZKUGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .

Scientific Research Applications

Inhibitor of Gelatinase B

It is used to prepare aminomethyl benzimidazoles , which act as inhibitors of gelatinase B . Gelatinase B is an enzyme implicated in various pathological processes, including cancer metastasis and inflammatory diseases, making this application significant in therapeutic research.

Antibacterial Agents

The compound is instrumental in synthesizing aminopyridines that function as antibacterial enoyl acyl carrier protein reductase inhibitors . These inhibitors are crucial in developing new antibacterial drugs, especially against drug-resistant strains.

Suzuki-Miyaura Cross-Coupling Reactions

It is a reactant in Suzuki-Miyaura cross-coupling reactions , a pivotal method in forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex drug molecules.

Aminocarbonylation and Annulation

The compound finds use in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation . This process is valuable for constructing nitrogen-containing heterocycles, which are common frameworks in many pharmaceuticals.

N-Arylation and Cyanation Reactions

It is used in N-arylation using copper acetylacetonate catalysis and copper-mediated cyanation . These reactions are essential for introducing aryl or cyano groups into molecules, which can significantly alter their biological activity.

Linear Poly(phenylpyridyl) Chains

The compound is utilized in creating new linear poly(phenylpyridyl) chains via Suzuki coupling . These chains are important in materials science, particularly in the development of organic electronic devices.

Oligopyridyl Foldamers

Lastly, it is used in the synthesis of oligopyridyl foldamers . These foldamers mimic the alpha-helix twist of proteins and can be used to study protein-protein interactions, which is vital in understanding cellular processes and designing drugs.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds often require careful handling to avoid skin and eye contact, inhalation, and ingestion .

properties

IUPAC Name

3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-3,5,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHCYRZYVZKUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS RN

264606-31-7
Record name 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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